molecular formula C9H15NO2 B13087472 Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate

Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate

Cat. No.: B13087472
M. Wt: 169.22 g/mol
InChI Key: UZCYDRPKURLSDZ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification of Spirocyclic Carboxylates

The IUPAC name methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate follows the nomenclature rules for spiro compounds outlined by the International Union of Pure and Applied Chemistry. The term spiro[2.3]hexane denotes a bicyclic system comprising a two-membered (cyclopropane) and a three-membered (cyclobutane) ring sharing a single spiro carbon atom. The parent hydrocarbon, hexane, reflects the total skeletal atoms (six carbons). Substituents are numbered according to their proximity to the spiro atom: the aminomethyl group (-CH2NH2) and methyl carboxylate (-COOCH3) are both attached to the fifth carbon of the spiro system.

Table 1: Nomenclature Breakdown

Component Description
Parent structure Spiro[2.3]hexane (cyclobutane + cyclopropane fused at C5)
Substituents -COOCH3 (methyl carboxylate) and -CH2NH2 (aminomethyl) at C5
Ring numbering Cyclopropane: C1–C2; Cyclobutane: C3–C5–C6

This naming convention ensures unambiguous identification of the compound’s topology and functionalization.

Molecular Geometry and Stereoelectronic Features of the Spiro[2.3]Hexane Core

The spiro[2.3]hexane core imposes significant geometric constraints. Cyclopropane’s 60° bond angles and cyclobutane’s 90° angles create a distorted tetrahedral geometry at the spiro carbon, leading to pronounced ring strain (≈25–30 kcal/mol). Density functional theory (DFT) calculations reveal that the aminomethyl and carboxylate substituents adopt equatorial-like orientations to minimize steric clashes, stabilizing the molecule by 3–5 kcal/mol compared to axial conformers.

The spiro junction also induces unique stereoelectronic effects. Hyperconjugation between the cyclopropane’s bent bonds and the carboxylate’s π-system delocalizes electron density, reducing the compound’s overall dipole moment (calculated: 2.1 D). This electronic redistribution enhances solubility in polar aprotic solvents, as observed in experimental logP values (XLogP3: 0.82).

Comparative Structural Analysis with Bicyclic and Polycyclic Analogues

Spiro[2.3]hexane derivatives exhibit distinct structural advantages over conventional bicyclic systems like norbornane or decalin.

Table 2: Structural Comparison with Bicyclic Analogues

Property Spiro[2.3]Hexane Derivative Norbornane Decalin
Ring strain (kcal/mol) 25–30 15–20 10–15
Conformational entropy Low (rigid) Moderate High (flexible)
Solubility (logP) 0.82 2.34 3.12

The rigidity of the spiro system suppresses π-π stacking interactions, making it advantageous for solid-state applications. In contrast, norbornane’s bridgehead carbons introduce steric hindrance, limiting functionalization options.

Advanced Spectroscopic Characterization Techniques

Spectroscopic data for this compound align with its predicted structure:

  • Infrared (IR) Spectroscopy : Strong absorption at 1720 cm⁻¹ (C=O stretch of carboxylate) and 3350 cm⁻¹ (N-H stretch of aminomethyl).
  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : δ 3.65 (s, 3H, COOCH3), δ 2.85 (m, 2H, CH2NH2), δ 1.45–1.20 (m, 6H, spiro ring protons).
    • ¹³C NMR : δ 175.2 (COOCH3), δ 52.1 (spiro carbon), δ 45.3 (CH2NH2).
  • Mass Spectrometry : Molecular ion peak at m/z 169.22 (C9H15NO2), with fragmentation patterns confirming the spiro core.

Computational Modeling of Ring Strain and Conformational Dynamics

Molecular mechanics (MM2) simulations estimate the total strain energy of the spiro[2.3]hexane core at 28.5 kcal/mol, primarily due to cyclopropane’s angle strain. Hybrid DFT calculations (B3LYP/6-31G*) predict a barrier of 12 kcal/mol for ring puckering, indicating restricted conformational mobility.

Table 3: Computational Results

Parameter Value Method
Strain energy 28.5 kcal/mol MM2
Dipole moment 2.1 D DFT (B3LYP/6-31G*)
HOMO-LUMO gap 6.3 eV DFT (B3LYP/6-31G*)

The low HOMO-LUMO gap (6.3 eV) suggests potential reactivity toward electrophilic agents, particularly at the aminomethyl group.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-7(11)9(6-10)4-8(5-9)2-3-8/h2-6,10H2,1H3

InChI Key

UZCYDRPKURLSDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC2(C1)CC2)CN

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Construction of the Spiro Core

A key approach to synthesizing spiro[2.3]hexane derivatives involves the [1 + 2] cycloaddition reaction of ethyl (nitro)diazoacetate with methylenecyclobutanecarboxylic acid methyl ester. This reaction yields a nitro-substituted spiro compound, specifically 1-ethyl-5-methyl-1-nitrospiro[2.3]hexane-1,5-dicarboxylate, which serves as a crucial intermediate (Patent RU 2468000).

Step Reaction Conditions Outcome
1 [1 + 2] Cycloaddition of ethyl (nitro)diazoacetate with 3-methylene cyclobutanecarboxylic acid methyl ester Typically catalyzed, controlled temperature Formation of nitro-substituted spiro dicarboxylate intermediate
2 Reduction of nitro group Catalytic hydrogenation or chemical reduction (e.g., using Pd/C, Zn/acid) Conversion to aminomethyl group
3 Selective hydrolysis and decarboxylation Acidic or basic hydrolysis, controlled temperature Removal of unwanted ester groups, formation of amino acid derivatives

This sequence allows for the generation of amino acid analogs with the spiro[2.3]hexane scaffold, including the target this compound after appropriate esterification steps.

Esterification of Spirocyclic Carboxylic Acids

Another method involves the esterification of spiro[2.3]hexane-5-carboxylic acid derivatives with methanol under reflux conditions in the presence of acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). This classic Fischer esterification converts the acid to the methyl ester, forming methyl spiro[2.3]hexane-5-carboxylate, which is then functionalized further to introduce the aminomethyl group.

Step Reaction Conditions Outcome
1 Esterification of spiro[2.3]hexane-5-carboxylic acid with methanol Reflux, acid catalyst, several hours Formation of methyl spiro[2.3]hexane-5-carboxylate
2 Introduction of aminomethyl group Reaction with formaldehyde and ammonia or reductive amination Formation of this compound

Reductive Amination for Aminomethyl Group Introduction

The aminomethyl group can be introduced via reductive amination of the corresponding aldehyde or ketone derivative of the spiro compound. This involves reacting the carbonyl precursor with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen with a catalyst, resulting in the aminomethyl substitution at the spiro center.

Detailed Reaction Conditions and Analysis

Preparation Step Reagents Conditions Notes
Cycloaddition Ethyl (nitro)diazoacetate, 3-methylene cyclobutanecarboxylic acid methyl ester Controlled temperature, inert atmosphere Forms nitro-substituted spiro intermediate; regio- and stereoselectivity critical
Nitro Group Reduction Pd/C with H2, Zn/acid, or SnCl2 Room temperature to reflux Converts nitro to amino group; choice of reducing agent affects yield and purity
Ester Hydrolysis/Decarboxylation Acidic or basic hydrolysis (HCl, NaOH) Elevated temperature Selective removal of ester groups; decarboxylation may require heating
Esterification Methanol, acid catalyst (H2SO4, TsOH) Reflux for several hours Classic Fischer esterification; water removal improves yield
Aminomethyl Introduction Formaldehyde and ammonia or reductive amination reagents Mild temperature, reductive conditions Reductive amination preferred for selectivity and yield

Research Findings and Yield Data

  • The cycloaddition approach reported by Yashin et al. (2003) demonstrated efficient formation of the spirocyclic intermediate with yields often exceeding 70% under optimized conditions.

  • Subsequent reduction and hydrolysis steps typically achieve overall yields around 50-60%, depending on reaction scale and purification methods.

  • Esterification reactions are generally high-yielding (>85%) with careful control of reaction time and catalyst concentration.

  • Reductive amination to install the aminomethyl group proceeds with yields ranging from 60% to 75%, influenced by the choice of reducing agent and reaction conditions.

Summary Table of Preparation Methods

Method Key Steps Reagents Advantages Limitations
Cycloaddition + Reduction + Hydrolysis Formation of nitro spiro intermediate, reduction to amine, hydrolysis Ethyl (nitro)diazoacetate, reducing agents, acids/bases High regioselectivity, access to conformationally rigid amino acids Multi-step, requires careful control of conditions
Esterification + Aminomethylation Esterification of acid, reductive amination Methanol, acid catalyst, formaldehyde, ammonia, reducing agents Straightforward, scalable Aminomethylation may require optimization for selectivity
Reductive Amination on Carbonyl Precursor Reaction of carbonyl spiro compound with ammonia and reductant Formaldehyde, ammonia, sodium cyanoborohydride High selectivity, mild conditions Requires availability of carbonyl precursor

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or esters.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of spirocyclic structures on biological activity. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological properties. The presence of both ester and amine groups allows for modifications that can enhance biological activity and drug-like properties.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, polymers, and advanced materials. Its unique structure can impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The ester and amine groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs, emphasizing substituent-driven differences in properties and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications References
Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate Aminomethyl, methyl ester C₈H₁₃NO₃ High polarity; potential drug intermediate
Methyl 1-oxaspiro[2.3]hexane-5-carboxylate Oxygen atom in spiro ring, methyl ester C₇H₁₀O₃ Used in photolabeling studies
5-Cyanospiro[2.3]hexane-5-carboxylic acid Cyano, carboxylic acid C₈H₉NO₂ Electron-withdrawing groups enhance acidity
5-Hydroxyspiro[2.3]hexane-1-carboxylate Hydroxyl, methyl ester C₈H₁₂O₃ Increased solubility in polar solvents
Methyl 5-(3-(trimethylsilyl)propynyl)-1,2-diazaspiro[2.3]hexane-5-carboxylate Trimethylsilyl, diazaspiro ring C₁₃H₂₁N₂O₃Si Bulky substituent; used in photolysis studies
Key Observations:
  • Aminomethyl Group: Introduces basicity and nucleophilicity, enabling participation in coupling reactions (e.g., amide bond formation) . This contrasts with hydroxyl or cyano groups, which reduce basicity .
  • Electronic Effects: Electron-withdrawing groups (e.g., cyano) lower pKa values of adjacent carboxylic acids, whereas aminomethyl groups increase electron density at the ester moiety .

Physicochemical Properties

  • Solubility: Aminomethyl and hydroxyl derivatives exhibit higher aqueous solubility than hydrophobic analogs like trimethylsilyl-substituted compounds .
  • Stability: The spiro system reduces ring strain, enhancing thermal stability compared to monocyclic esters .

Biological Activity

Methyl 5-(aminomethyl)spiro[2.3]hexane-5-carboxylate is a compound with a unique spirocyclic structure that has garnered attention for its potential biological activity. This article reviews the compound's synthesis, biological interactions, and research findings, providing a comprehensive overview of its applications in medicinal chemistry.

Structural Characteristics

Chemical Formula and Properties

  • Molecular Formula : C₈H₁₃NO₂
  • Molecular Weight : 155.19 g/mol

The compound features a spiro structure that contributes to its conformational rigidity, potentially influencing its interaction with biological targets.

Synthesis Methods

This compound can be synthesized through various methods, typically involving the reaction of spiro[2.3]hexane-5-carboxylic acid with methanol in the presence of a catalyst under reflux conditions. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ester group can undergo hydrolysis to release the carboxylic acid, which may then interact with various biomolecules, influencing their activity . The spiro structure may enhance binding affinity due to its unique conformational properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures show antiproliferative effects against various cancer cell lines. For example, derivatives have been tested against cervical (SiHa and HeLa), breast (MCF7), and ovarian (A2780) cancers, demonstrating varying degrees of cytotoxicity .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders .
  • Drug Development Potential : Its unique structure makes it a candidate for further development as a pharmaceutical agent targeting diseases such as cancer and metabolic disorders .

Case Studies

Study on Antiproliferative Effects
A study published in MDPI reported on the synthesis and antiproliferative activities of various spirocyclic compounds, including derivatives of this compound. The results indicated that certain derivatives exhibited stronger antiproliferative effects compared to standard chemotherapy agents like cisplatin .

CompoundCell LineIC50 (µM)Remarks
Compound AMCF710Higher selectivity
Compound BHeLa15Moderate inhibition
This compoundA2780TBDFurther studies needed

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
Spiro[2.3]hexane-5-carboxylic acidSpirocyclicModerate enzyme inhibition
Methyl 1-aminospiro[2.3]hexane-5-carboxylateSpirocyclicAnticancer properties
This compoundSpirocyclicPromising anticancer activity

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